molecular formula C14H20N2 B11888449 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane CAS No. 920338-73-4

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane

Cat. No.: B11888449
CAS No.: 920338-73-4
M. Wt: 216.32 g/mol
InChI Key: RDVFDTIFMLWYJK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[25]octane is a spiro compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction or on the phenyl ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-7-phenyl-4,6-diazaspiro[25]octane is unique due to its specific spiro structure and the presence of both dimethyl and phenyl groups

Properties

CAS No.

920338-73-4

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

5,5-dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane

InChI

InChI=1S/C14H20N2/c1-13(2)15-12(10-14(16-13)8-9-14)11-6-4-3-5-7-11/h3-7,12,15-16H,8-10H2,1-2H3

InChI Key

RDVFDTIFMLWYJK-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(CC2(N1)CC2)C3=CC=CC=C3)C

Origin of Product

United States

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